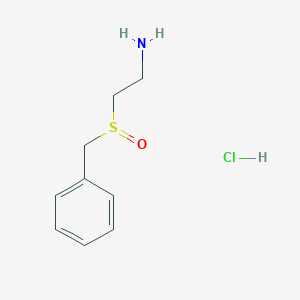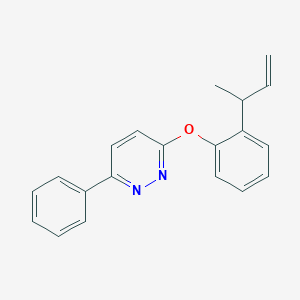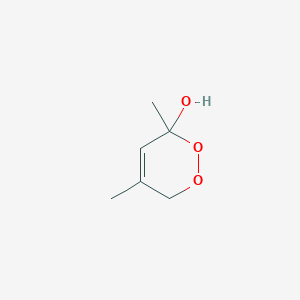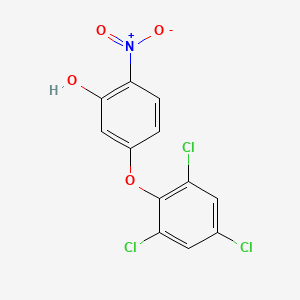![molecular formula C17H19O4P B14597379 Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate CAS No. 61263-09-0](/img/structure/B14597379.png)
Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride and a solvent like nitrobenzene.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, affecting their activity. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical intermediate.
3,3’-Dimethylbiphenyl: A biphenyl derivative with similar structural features but lacking the phosphonate group.
Uniqueness
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is unique due to the combination of the biphenyl and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
61263-09-0 |
|---|---|
Formule moléculaire |
C17H19O4P |
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-(2-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-16(18)12-15-10-6-7-11-17(15)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Clé InChI |
DXOYJPMNKMAMLE-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)CC1=CC=CC=C1C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
